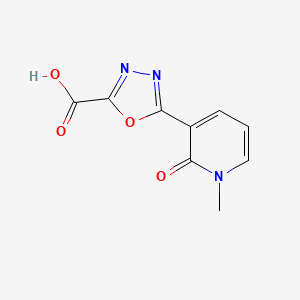
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring fused with an oxadiazole ring, making it a versatile molecule for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid hydrazide with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the rings.
Aplicaciones Científicas De Investigación
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Shares the pyridine ring but lacks the oxadiazole ring.
1-Methyl-1H-benzimidazol-5-ylboronic acid: Contains a benzimidazole ring instead of the oxadiazole ring.
3-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)propanoic acid: Similar pyridine ring but different substituents.
Uniqueness
The uniqueness of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid lies in its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1105195-96-7 |
|---|---|
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
5-(1-methyl-2-oxopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-12-4-2-3-5(8(12)13)6-10-11-7(16-6)9(14)15/h2-4H,1H3,(H,14,15) |
Clave InChI |
BWJAWRIRKPLWRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C(C1=O)C2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)
![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


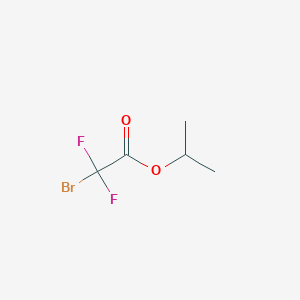

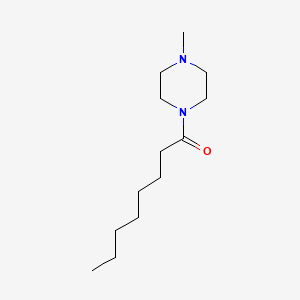
![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
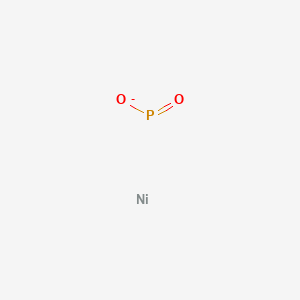

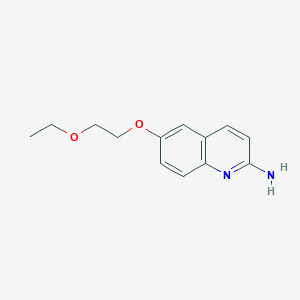
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

